(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol
CAS No.:
Cat. No.: VC20413435
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | (1R,2R)-2-[(2-methylphenyl)methylamino]cyclopentan-1-ol |
| Standard InChI | InChI=1S/C13H19NO/c1-10-5-2-3-6-11(10)9-14-12-7-4-8-13(12)15/h2-3,5-6,12-15H,4,7-9H2,1H3/t12-,13-/m1/s1 |
| Standard InChI Key | ZNRLBYDNEPMPLH-CHWSQXEVSA-N |
| Isomeric SMILES | CC1=CC=CC=C1CN[C@@H]2CCC[C@H]2O |
| Canonical SMILES | CC1=CC=CC=C1CNC2CCCC2O |
Introduction
(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a cyclopentanol core substituted with a 2-methylbenzylamino group, which enhances its potential for biological activity and utility in various chemical reactions. The stereochemistry of this compound contributes to its unique properties and interactions, making it a valuable subject of study.
Key Chemical Features:
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Molecular Formula: Not explicitly provided in the available literature, but it can be inferred as CHNO.
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Stereochemistry: (1R,2R) configuration.
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Functional Groups: Hydroxyl (-OH) and aminomethyl (-NH) groups.
Synthesis Methods
The synthesis of (1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol typically involves several key steps, which can be optimized for large-scale production using continuous flow reactors and automated synthesis platforms. These methods often involve the reaction of a cyclopentanol derivative with a 2-methylbenzylamine under controlled conditions.
Synthesis Steps:
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Preparation of Cyclopentanol Derivative: This involves the synthesis or procurement of a suitable cyclopentanol precursor.
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Amination Reaction: The cyclopentanol derivative is then reacted with 2-methylbenzylamine to form the desired compound.
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Purification: The final product is purified using techniques such as chromatography or crystallization.
Applications in Medicinal Chemistry
(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol is utilized as a chiral building block in synthetic organic chemistry and pharmaceutical applications. Its ability to form hydrogen bonds and electrostatic interactions with enzymes or receptors makes it a valuable compound for modulating biological pathways.
Potential Biological Activities:
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Enzyme Inhibition: The compound's aminomethyl group allows for interactions with enzymes, potentially inhibiting or modulating their activity.
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Receptor Binding: The hydroxyl group enhances binding affinity through hydrogen bonding, which can be crucial for receptor interactions.
Physical Property Table:
| Property | Description |
|---|---|
| Melting Point | Not explicitly reported in available literature. |
| Boiling Point | Not explicitly reported in available literature. |
| Stereochemistry | (1R,2R) configuration. |
Research Findings and Future Directions
Research on (1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol is ongoing, with a focus on its potential applications in drug development and organic synthesis. The compound's unique structural features make it an attractive candidate for further study in medicinal chemistry.
Future Research Directions:
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Biological Activity Studies: Investigating the compound's interactions with biological targets to understand its potential therapeutic applications.
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Synthetic Method Optimization: Developing more efficient and cost-effective synthesis methods for large-scale production.
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